N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide
CAS No.: 247080-09-7
Cat. No.: VC6592588
Molecular Formula: C15H14N2O4
Molecular Weight: 286.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247080-09-7 |
|---|---|
| Molecular Formula | C15H14N2O4 |
| Molecular Weight | 286.287 |
| IUPAC Name | N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C15H14N2O4/c1-10-9-11(7-8-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
| Standard InChI Key | NYZBTKAPBGEXEF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The molecular formula of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide is . Its structure comprises:
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A benzene ring (Ring A) substituted with a nitro group (-NO) at position 4 and a methyl group (-CH) at position 3.
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An amide linkage (-CONH-) connecting Ring A to a 2-methoxyphenyl group (Ring B), which contains a methoxy (-OCH) substituent at position 2.
Key Structural Features:
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Planarity: The amide bond typically adopts a planar configuration due to resonance stabilization, which influences intermolecular interactions such as hydrogen bonding .
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Electron-Withdrawing Effects: The nitro group at C4 enhances the electrophilicity of the benzene ring, potentially affecting reactivity in substitution reactions .
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Steric Hindrance: The methyl group at C3 and the methoxy group at C2 of Ring B may introduce steric effects, impacting crystal packing and solubility .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide likely follows a multi-step approach analogous to methods used for related benzamides :
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Nitrobenzamide Core Formation:
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Purification:
Example Reaction Scheme:
Comparative Synthetic Data
The following table summarizes reaction conditions and yields for analogous benzamide syntheses:
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Nitrobenzoic acid | SOCl, 4-methylaniline, pyridine | 78 | |
| 4-Chlorobenzoyl chloride | 2-Methoxyaniline, CHCl | 85 |
Spectroscopic Characterization
FT-IR Analysis
Key vibrational modes expected for N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide:
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N-H Stretch: ~3300 cm (amide group).
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C=O Stretch: ~1680 cm (amide I band).
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OCH Stretch: ~1250 cm.
NMR Spectroscopy
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H NMR (400 MHz, CDCl):
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C NMR (100 MHz, CDCl):
Crystallographic and Computational Insights
X-ray Diffraction (XRD)
While no XRD data exists for this specific compound, studies on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide reveal:
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Crystal System: Monoclinic.
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Space Group: P2/c.
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Hydrogen Bonding: Intermolecular N–H···O and C–H···O bonds stabilize the lattice .
Density Functional Theory (DFT) Calculations
DFT studies on similar nitrobenzamides predict:
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